1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
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Description
1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a useful research compound. Its molecular formula is C25H29N3O5 and its molecular weight is 451.523. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Applications : Compounds related to 1,3,4-oxadiazole derivatives, including those with a piperidine moiety, have shown significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Specific derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentration (MIC) ranging from 0.5–8 μg/mL, indicating their potential as antimicrobial agents (L. H. Al-Wahaibi et al., 2021).
Anti-Proliferative Applications : The same study also evaluated the anti-proliferative activity of these compounds against various cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. Compounds exhibited optimum anti-proliferative activity, highlighting their potential use in cancer research (L. H. Al-Wahaibi et al., 2021).
Chemical Synthesis Applications
Piperidine Derivatives with Quinazoline Ring System : A study on piperidine derivatives, incorporating a quinazoline ring system, aimed at potential antihypertensive applications, showcases the versatility of piperidine-based compounds in synthesizing bioactive molecules. These derivatives were tested for antihypertensive activity, indicating the broad utility of such structures in medicinal chemistry (H. Takai et al., 1986).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-30-20-7-5-19(6-8-20)25-26-23(33-27-25)15-17-10-12-28(13-11-17)24(29)16-18-4-9-21(31-2)22(14-18)32-3/h4-9,14,17H,10-13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXSWTSHPLFWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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